Z-GLN-GLY-OH
Overview
Description
Z-GLN-GLY-OH is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an amino group, a benzyloxycarbonyl-protected amine, and an oxopentanamido group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Benzyloxycarbonyl-L-glutaminylglycine, also known as Z-GLN-GLY-OH or (S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid, is primarily used as a substrate to differentiate and characterize transglutaminase(s) (TGase) that catalyzes the post-translational covalent cross-linking of glutamine and lysine-containing peptides .
Mode of Action
The interaction of Benzyloxycarbonyl-L-glutaminylglycine with its targets involves the enzymatic transamidation reaction between a γ-glutamyl donor (Z-Gln-Gly) and hydroxylamine releasing ammonia . This process is catalyzed by transglutaminase, leading to the formation of stable isopeptide bonds between glutamine residues and primary amines in protein chains .
Biochemical Pathways
The incorporation of Benzyloxycarbonyl-L-glutaminylglycine into proteins via enzymatic crosslinking affects the glutamine metabolic pathway . This pathway plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The deamidation of proteins, which is one of the effects of this compound, increases the solubility of proteins, thereby enhancing their functional properties .
Pharmacokinetics
It is known that the compound is a white solid and has a molecular weight of 33733 . It is stored at temperatures below -20°C , indicating that its stability and bioavailability may be influenced by temperature.
Result of Action
The molecular and cellular effects of Benzyloxycarbonyl-L-glutaminylglycine’s action are primarily related to its role in protein crosslinking. The compound enhances the mechanical and conductive properties of hydrogels by integrating into gelatin polymers via enzymatic crosslinking . This process creates dynamic π–π stacking interactions, which can increase the elasticity and toughness of the hydrogel and improve the conductivity sensitivity by forming effective electronic pathways .
Action Environment
Environmental factors, such as temperature, can influence the action, efficacy, and stability of Benzyloxycarbonyl-L-glutaminylglycine. For instance, the compound exhibits higher temperature stability, making it suitable for applications at higher temperatures . Furthermore, the compound’s enzymatic activity and its interaction with its targets can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-GLN-GLY-OH typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the oxopentanamido group: The protected amine is then reacted with a suitable carboxylic acid derivative to form the oxopentanamido group.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-GLN-GLY-OH can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new amides, esters, or other derivatives.
Scientific Research Applications
Z-GLN-GLY-OH has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of peptides and proteins, which are essential for studying biological processes and developing new therapeutics.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Z-GLN-GLY-OH can be compared with other similar compounds, such as:
(S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
(S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)butanoic acid: This compound features a butanoic acid group, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(22)17-8-13(20)21)18-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,22)(H,18,23)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUXAAOTONMPRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307079, DTXSID201216286 | |
Record name | Z-Gln-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-40-3, 6610-42-0 | |
Record name | Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2718-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC186901 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Z-Gln-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-(N2-carboxy-D-glutaminyl)-, N-benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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